A Technical Guide to the Chemical Properties and Applications of 3-(Dimethylamino)-l-alanine
A Technical Guide to the Chemical Properties and Applications of 3-(Dimethylamino)-l-alanine
Abstract
This technical guide provides a comprehensive overview of 3-(Dimethylamino)-l-alanine (DMAA), a non-proteinogenic amino acid of increasing interest to the scientific community. As a derivative of L-alanine, DMAA possesses a unique structural feature—a tertiary amine at the β-position—which imparts distinct chemical properties and renders it a versatile building block in synthetic chemistry and drug development. This document details its physicochemical properties, outlines plausible synthetic and analytical methodologies, discusses its chemical reactivity, and summarizes safety and handling protocols. By synthesizing information from established chemical principles and analogous compounds, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Introduction
Overview and Structural Context
3-(Dimethylamino)-l-alanine, systematically named (2S)-2-amino-3-(dimethylamino)propanoic acid, is a diamino acid derivative of the common proteinogenic amino acid L-alanine.[] Its structure is characterized by the canonical L-alanine backbone, with the addition of a dimethylamino group on the beta-carbon (C3). This modification introduces a tertiary amine, fundamentally altering the molecule's polarity, basicity, and reactivity compared to its parent compound.
While not naturally incorporated into proteins, DMAA and its structural relatives are significant. For instance, the related compound β-Methylamino-L-alanine (BMAA) is a known neurotoxin produced by cyanobacteria, which has been investigated for its potential role in neurodegenerative diseases.[2][3][4] The study of DMAA can, therefore, provide valuable insights into the structure-activity relationships of such compounds, potentially serving as a non-toxic or functionally distinct analogue in neurochemical research.
Significance in Research and Development
The primary utility of 3-(Dimethylamino)-l-alanine lies in its role as a specialized synthetic intermediate. The presence of three distinct functional groups—a primary α-amine, a tertiary β-amine, and a carboxylic acid—makes it a valuable building block for creating complex molecules with precisely controlled architectures. It is used in the synthesis of novel peptides, peptidomimetics, and as a functional moiety in larger constructs like dendrimers for drug delivery systems.[5] This guide aims to provide the technical foundation necessary for its effective application in these fields.
Physicochemical Properties
The fundamental properties of 3-(Dimethylamino)-l-alanine are summarized below. These data are critical for planning experiments, from designing reaction conditions to developing analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | [] |
| Synonyms | L-β-(N,N-dimethylamino) alanine, (S)-2-Amino-3-(dimethylamino)propionic acid | [] |
| CAS Number | 10138-99-5 | [][6] |
| Molecular Formula | C₅H₁₂N₂O₂ | [] |
| Molecular Weight | 132.16 g/mol | [][6] |
| Appearance | Solid; White crystalline powder | [6][7] |
| Density | 1.129 g/cm³ | [] |
| Canonical SMILES | CN(C)CC(C(=O)O)N | [] |
| InChI Key | KEZRWUUMKVVUPT-BYPYZUCNSA-N | [] |
| Stability | Stable under normal storage conditions. May be sensitive to light and air. | [7][8] |
Stereochemistry: The "L" designation refers to the S-configuration at the α-carbon (C2), consistent with the stereochemistry of naturally occurring L-alanine. This stereocenter is crucial for applications in peptide chemistry and biology, as stereochemistry dictates molecular recognition and biological activity.
Solubility: While specific quantitative data is not widely published, its structure as a zwitterionic amino acid suggests moderate solubility in water and polar protic solvents. Its solubility is significantly enhanced in acidic or basic aqueous solutions. The commercially available dihydrochloride salt form demonstrates good water solubility.[9]
Synthesis and Purification
The synthesis of 3-(Dimethylamino)-l-alanine is not trivial, requiring strategic use of protecting groups to ensure regioselectivity and prevent racemization of the sensitive α-carbon. Below is a proposed synthetic pathway starting from a readily available chiral precursor, Boc-L-serine methyl ester.
Proposed Synthetic Workflow
The rationale for this multi-step synthesis is to first convert the hydroxyl group of serine into a good leaving group, which can then be displaced by dimethylamine in an SN2 reaction.
Caption: Proposed synthesis of 3-(Dimethylamino)-l-alanine from L-serine.
Experimental Protocol: A Hypothetical Methodology
Disclaimer: This protocol is a theoretical guide and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Tosylation of Boc-L-Serine Methyl Ester
-
Rationale: The hydroxyl group of serine is a poor leaving group. Tosylation converts it into a tosylate, an excellent leaving group, facilitating the subsequent nucleophilic substitution. The Boc and methyl ester groups protect the α-amine and carboxylic acid, respectively.
-
Dissolve Boc-L-serine methyl ester (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Quench the reaction by slowly adding cold water. Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Displacement with Dimethylamine
-
Rationale: An SN2 reaction where dimethylamine acts as the nucleophile, displacing the tosylate group. A polar aprotic solvent like DMF is used to facilitate the reaction.
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF.
-
Add a solution of dimethylamine in THF (2.0 M, 3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.
Step 3: Saponification and Acidic Deprotection
-
Rationale: A two-step deprotection is required. First, saponification (base-mediated hydrolysis) removes the methyl ester. Second, strong acid removes the Boc protecting group.
-
Dissolve the purified, protected DMAA (1.0 eq) in a THF/water mixture (e.g., 3:1).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4-6 hours until the ester is hydrolyzed.
-
Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Concentrate the organic layer to obtain the Boc-protected acid.
-
Dissolve the crude Boc-DMAA in 6M HCl and heat to 80°C for 2-4 hours to cleave the Boc group.
-
Cool the solution and concentrate under vacuum to remove excess HCl, yielding the dihydrochloride salt of the final product.
Purification
The final product, typically obtained as a hydrochloride salt, can be purified by recrystallization from an ethanol/ether solvent system. For the free zwitterionic form, ion-exchange chromatography is the method of choice. A strong cation exchange resin (e.g., Dowex 50WX8) can be used, eluting with a gradient of aqueous ammonia to isolate the pure amino acid.
Chemical Reactivity
3-(Dimethylamino)-l-alanine's reactivity is governed by its three functional groups:
-
α-Amino Group (Primary Amine): This group exhibits typical reactivity for an α-amino acid. It can be acylated, alkylated, and, most importantly, participate in peptide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt/DIC). Its nucleophilicity is influenced by the proximity of the β-dimethylamino group.
-
Carboxylic Acid: Can be converted to esters, amides, or acid chlorides. It serves as the C-terminus in peptide synthesis.
-
β-Amino Group (Tertiary Amine): This group is basic (non-nucleophilic under most conditions) and will be protonated at physiological pH. This positive charge significantly increases the polarity and water solubility of molecules incorporating DMAA. It can act as an intramolecular catalyst in certain reactions and is a key site for salt formation.
Analytical Methodologies
Accurate detection and quantification of DMAA require robust analytical methods, typically involving chromatography coupled with mass spectrometry. The methods developed for the analogous neurotoxin BMAA are highly applicable.[10][11]
Analytical Workflow: UPLC-MS/MS
Caption: A typical analytical workflow for quantifying DMAA in biological samples.
Protocol: Quantification by Derivatization LC-MS/MS
1. Rationale: Direct analysis of small, polar molecules like DMAA on reversed-phase chromatography is challenging. Derivatization with a hydrophobic, fluorescent/ionizable tag like AQC increases retention, improves ionization efficiency for mass spectrometry, and allows for sensitive detection.[12]
2. Sample Extraction:
-
Homogenize the biological sample (e.g., 10 mg tissue) in 200 µL of 0.1 M Trichloroacetic Acid (TCA).
-
Add an isotope-labeled internal standard (e.g., D₆-DMAA) for accurate quantification.
-
Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microfuge tube.
3. Derivatization:
-
Take 10 µL of the supernatant and add 70 µL of borate buffer (0.2 M, pH 8.8).
-
Add 20 µL of freshly prepared AQC reagent (3 mg/mL in acetonitrile).
-
Vortex immediately and incubate at 55°C for 10 minutes.
4. UPLC-MS/MS Analysis:
-
Column: A high-resolution C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 60% Mobile Phase B over several minutes to resolve the derivatized DMAA from isomers.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for AQC-derivatized DMAA must be determined empirically but would be based on the fragmentation of the derivatized molecule (e.g., loss of the aminoquinolyl group).
Safety and Handling
While a specific toxicity profile for 3-(Dimethylamino)-l-alanine is not extensively documented, its structural similarity to other biologically active amines and its classification as a chemical reagent warrant careful handling. The safety data for the related β-Methylamino-L-Alanine (BMAA) hydrochloride indicates it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[13] Prudent laboratory practices should be followed.
| Precaution Category | Guideline |
| Engineering Controls | Use in a well-ventilated area or a chemical fume hood.[8] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves.[7][14] |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing.[7][8] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place.[7][8] Some suppliers recommend storage under an inert gas.[8] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
References
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Wikipedia. (n.d.). β-Methylamino-L-alanine. Retrieved from [Link]
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PubChem. (n.d.). 3-(N-Methylamino)-D-alanine. Retrieved from [Link]
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PubChem. (n.d.). beta-(N-Methylamino)-L-alanine. Retrieved from [Link]
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Glover, S., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639. Retrieved from [Link]
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Royles, B. J., & Williams, A. C. (2019). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Toxicon, 174, 1-13. Retrieved from [Link]
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Persson, J., et al. (2022). Hydrolytically Stable Cationic Bis-MPA Dendrimers as Efficient Transfectants for Glioblastoma Cells and Primary Astrocytes. Biomacromolecules. Retrieved from [Link]
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Hughes, D. L. (2014). Synthesis of N-Alkyl Amino Acids. Monash University. Retrieved from [Link]
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